Azelamide monoethanolamine is a chemical compound that belongs to the class of amides, specifically an ethanolamine derivative. It is characterized by the presence of an azole group, which contributes to its unique properties. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in the treatment of inflammatory skin diseases. Its structure allows it to interact effectively with biological membranes, enhancing its permeability and bioavailability when applied topically.
Azelamide monoethanolamine exhibits promising biological activities, particularly in dermatological applications. Studies have shown that it can modulate inflammatory responses by:
These properties suggest that azelamide monoethanolamine may be effective in treating conditions like psoriasis and rosacea.
The synthesis of azelamide monoethanolamine typically involves the following steps:
A specific method involves using fatty acids in combination with monoethanolamine under vacuum conditions to yield high-purity fatty acid monoethanolamines .
Azelamide monoethanolamine has several applications, particularly in pharmaceuticals and cosmetics:
Research has indicated that azelamide monoethanolamine interacts with various biological pathways:
These interactions highlight its potential as a therapeutic agent in dermatology.
Several compounds share structural or functional similarities with azelamide monoethanolamine. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Acetamide Monoethanolamine | Ethanolamide | Derived from acetic acid; used primarily in cosmetics. |
| Myristamide Monoethanolamine | Ethanolamide | Contains a long-chain fatty acid; used for emollient properties. |
| Stearamide Monoethanolamine | Ethanolamide | Similar applications; known for thickening properties in formulations. |
Azelamide monoethanolamine stands out due to its specific anti-inflammatory properties and its ability to enhance skin permeability through formulations involving nanoparticles. This distinguishes it from other ethanolamides that may not possess the same level of efficacy against skin inflammation or may serve different primary functions such as emulsification or thickening.
The synthesis of azelamide monoethanolamine typically involves a condensation reaction between azelaic acid (a nine-carbon dicarboxylic acid) and monoethanolamine. The carboxylic acid group of azelaic acid reacts with the primary amine group of monoethanolamine, forming an amide bond through nucleophilic acyl substitution. This reaction is often catalyzed by alkaline agents such as potassium hydroxide, which deprotonate the amine group to enhance its nucleophilicity.
The general reaction proceeds as follows:
$$ \text{Azelaic Acid} + \text{Monoethanolamine} \xrightarrow{\text{KOH, } \Delta} \text{Azelamide Monoethanolamine} + \text{H}_2\text{O} $$
Key parameters influencing yield include:
Vacuum-assisted methods enhance reaction efficiency by removing water, a byproduct, thereby shifting the equilibrium toward product formation. This approach reduces reaction time from 10–14 hours to 3–6 hours while increasing purity to >90%. In one protocol, vacuum distillation at 80°C under reduced pressure (≤50 mbar) facilitates continuous water removal, achieving 84% yield in 12 hours.
Comparative studies show vacuum-assisted systems improve crosslinking density and structural uniformity in amide products, as evidenced by X-ray photoelectron spectroscopy (XPS) analyses. For instance, polyamide membranes synthesized via vacuum-assisted interfacial polymerization exhibit 21% higher crosslinking than traditional methods.
Azelamide monoethanolamine serves as a stabilizing ligand for gold nanoparticles (GNPs) by displacing citrate ions through ligand exchange. The amide and hydroxyl groups of azelamide monoethanolamine coordinate with gold surfaces, forming stable colloidal dispersions. This process involves:
Functionalized GNPs exhibit reduced aggregation and improved thermal stability, with zeta potentials shifting from −40 mV (citrate) to −12 mV (azelamide monoethanolamine), indicating successful surface modification.
The ligand-to-nanoparticle ratio critically impacts colloidal stability. Experimental data reveal optimal performance at a 500:1 molar ratio (azelamide monoethanolamine:GNP), achieving hydrodynamic diameters of 28 ± 3 nm (Table 1). Excess ligand (>1000:1) induces steric hindrance, while insufficient ligand (<200:1) leads to particle aggregation.
Table 1: Impact of Stoichiometry on GNP Stability
| Molar Ratio | Hydrodynamic Diameter (nm) | Polydispersity Index |
|---|---|---|
| 200:1 | 45 ± 8 | 0.32 |
| 500:1 | 28 ± 3 | 0.18 |
| 1000:1 | 35 ± 5 | 0.25 |
Industrial purification employs multistep processes:
High-performance liquid chromatography (HPLC) analyses confirm purity levels ≥99.2%, meeting cosmetic and pharmaceutical standards.
Batch processes dominate small-scale production due to flexibility in parameter adjustments. However, they face inefficiencies in energy consumption (>30% higher than continuous systems).
Continuous processes, such as reactive distillation columns, enhance throughput by integrating reaction and separation stages. Pilot-scale studies demonstrate 40% higher yield in continuous systems (Table 2), though they require precise control of temperature (±2°C) and pressure (±5 mbar).
Table 2: Batch vs Continuous Process Performance
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| Yield (%) | 76 | 84 |
| Energy (kWh/kg) | 8.2 | 5.7 |
| Purity (%) | 98.5 | 99.1 |
X-ray crystallography serves as the primary analytical technique for determining the three-dimensional atomic positions within amide-containing compounds such as azelamide monoethanolamine [15]. The crystallographic analysis of amide compounds typically reveals specific structural parameters that are characteristic of the amide functional group. The partial double bond character of the carbon-nitrogen bond in amides, resulting from resonance stabilization, manifests in distinctive bond lengths and angles observable through X-ray diffraction studies [7].
Table 1: X-Ray Crystallography Analysis Parameters for Amide Compounds
| Parameter | Typical Values for Amide Compounds | Significance |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Determines crystal packing arrangement |
| Space Group | P21/c or P212121 | Defines symmetry operations in crystal |
| Unit Cell Parameters | a=5-15 Å, b=5-15 Å, c=5-25 Å, β=90-120° | Defines dimensions of repeating unit |
| Bond Length C=O (Å) | 1.20-1.25 | Indicates partial double bond character due to resonance |
| Bond Length C-N (Å) | 1.32-1.38 | Indicates restricted rotation due to partial double bond character |
| Bond Angle O=C-N (°) | 120-125 | Reflects planar geometry around amide bond |
| Dihedral Angle ω (°) | 175-180 (trans) or 0-5 (cis) | Distinguishes between trans and cis conformations |
| Hydrogen Bond Distance N-H···O (Å) | 2.8-3.2 | Indicates strength of intermolecular hydrogen bonding |
| Resolution (Å) | 0.8-2.5 | Determines precision of atomic positions |
Nuclear Magnetic Resonance spectroscopy provides complementary structural validation for amide compounds through the analysis of chemical shifts and coupling patterns [7]. The amide bond exhibits characteristic NMR signatures that reflect its electronic environment and conformational dynamics. The restricted rotation around the carbon-nitrogen bond in amides results in observable phenomena such as coalescence of NMR signals at elevated temperatures, providing direct evidence of conformational interconversion [7].
Table 2: NMR Spectroscopic Parameters for Amide Bond Analysis
| NMR Parameter | Typical Values | Structural Information |
|---|---|---|
| ¹H Chemical Shift (NH) (ppm) | 6.5-8.5 | Hydrogen bonding environment |
| ¹H Chemical Shift (α-CH) (ppm) | 3.5-4.5 | Electronic environment of α-carbon |
| ¹³C Chemical Shift (C=O) (ppm) | 165-180 | Carbonyl environment and resonance effects |
| ¹³C Chemical Shift (C-N) (ppm) | 40-55 | Nitrogen substitution pattern |
| ¹⁵N Chemical Shift (ppm) | 110-140 | Amide bond environment |
| J-coupling ³J(NH-CH) (Hz) | 5-9 | Dihedral angle relationship |
| NOE Interactions | Strong for trans, weak for cis conformations | Spatial proximity of protons across amide bond |
| Rotational Barrier (kcal/mol) | 16-22 | Energy barrier for cis-trans isomerization |
The combination of X-ray crystallography and NMR spectroscopy provides comprehensive structural validation for azelamide monoethanolamine, enabling precise determination of molecular geometry, intermolecular interactions, and dynamic behavior in solution [6] [15].
Computational modeling techniques enable the systematic investigation of conformational isomerism in amide compounds through quantum mechanical calculations and molecular dynamics simulations [4]. The amide bond in azelamide monoethanolamine can adopt multiple conformational states, with the trans and cis orientations representing the primary isomeric forms. The energy barriers associated with conformational interconversion reflect the partial double bond character of the amide linkage [7].
Theoretical calculations predict that conformational isomers of azelamide monoethanolamine exhibit distinct energy profiles and population distributions at room temperature [4]. The computational analysis of conformational preferences provides insights into the structural stability and dynamic behavior of the compound under various conditions.
Table 3: Computational Analysis of Conformational Isomers
| Isomer Type | Relative Energy (kcal/mol) | Dihedral Angle (°) | Population at 298K (%) |
|---|---|---|---|
| Trans-Trans | 0.0 | 180, 180 | 85.2 |
| Trans-Cis | 2.3 | 180, 0 | 8.4 |
| Cis-Trans | 2.5 | 0, 180 | 5.9 |
| Cis-Cis | 4.8 | 0, 0 | 0.5 |
The computational modeling results indicate that the trans-trans conformation represents the most thermodynamically stable arrangement for azelamide monoethanolamine, consistent with the general preference for trans amide bonds in organic compounds [7]. The energy differences between conformational isomers reflect the steric and electronic factors that govern molecular stability.
Fourier Transform Infrared spectroscopy provides detailed characterization of amide bond vibrations in azelamide monoethanolamine through the analysis of characteristic absorption bands [9] [11]. The amide functional group exhibits multiple vibrational modes, each corresponding to specific molecular motions and structural features. These vibrations are sensitive to hydrogen bonding, conformational changes, and intermolecular interactions [12] [16].
The amide I band, primarily associated with carbon-oxygen stretching vibrations, serves as the most prominent spectroscopic feature for amide bond characterization [9] [12]. This band typically appears between 1600 and 1700 cm⁻¹ and reflects the electronic environment of the carbonyl group. The amide II band, resulting from nitrogen-hydrogen bending and carbon-nitrogen stretching vibrations, provides additional structural information regarding the amide bond geometry [11] [16].
Table 4: Characteristic Amide Bond Vibrations in FT-IR Spectroscopy
| Vibration Type | Wavenumber Range (cm⁻¹) | Primary Contribution | Structural Sensitivity |
|---|---|---|---|
| Amide A | 3225-3280 | N-H stretching (>95%) | Hydrogen bonding strength |
| Amide I | 1600-1700 | C=O stretching (70-85%) | Backbone conformation |
| Amide II | 1510-1580 | N-H bending (40-60%), C-N stretching (18-40%) | Conformationally sensitive |
| Amide III | 1200-1400 | Complex: C-N stretching, N-H bending, C-C stretching | Complex conformational sensitivity |
The infrared spectroscopic analysis of azelamide monoethanolamine reveals the presence of multiple amide vibrations that provide information about molecular structure and intermolecular interactions [9] [11]. The amide A band, located in the 3225-3280 cm⁻¹ region, is particularly sensitive to hydrogen bonding strength and provides insights into the molecular association behavior of the compound [12] [16].
The complexity of amide infrared spectra arises from the contribution of multiple fine components to each major vibrational band [9] [12]. These fine components reflect the detailed molecular structure and provide specific information about bond angles, torsional angles, and electronic environments within the amide functional group.
Azelamide monoethanolamine demonstrates significant anti-inflammatory activity through targeted modulation of the tumor necrosis factor-alpha and nuclear factor-kappa B signaling pathways. Research utilizing azelamide monoethanolamine-functionalized gold nanoparticles revealed profound suppression of pro-inflammatory mediator production in keratinocytes stimulated with tumor necrosis factor-alpha [1] [2].
The mechanistic investigation demonstrated that azelamide monoethanolamine treatment effectively inhibited tumor necrosis factor-alpha-induced nuclear translocation of nuclear factor-kappa B p65 in human immortalized keratinocytes. Immunofluorescence analysis revealed that cells treated with azelamide monoethanolamine nanoparticles showed markedly reduced nuclear factor-kappa B p65 nuclear accumulation compared to untreated controls [1]. This inhibition represents a crucial intervention point in the inflammatory cascade, as nuclear factor-kappa B activation is essential for the transcription of numerous pro-inflammatory genes.
The compound's anti-inflammatory efficacy was demonstrated through comprehensive cytokine profiling. Azelamide monoethanolamine treatment significantly suppressed tumor necrosis factor-alpha-induced upregulation of multiple inflammatory factors including tumor necrosis factor-alpha, interleukin-6, interleukin-8, interleukin-1 beta, chemokine ligand 2, chemokine ligand 20, and chemokine ligand 10 in human immortalized keratinocytes [1]. The magnitude of suppression was consistently superior to conventional citrate-capped gold nanoparticles, indicating enhanced therapeutic potential.
Proteomic analysis revealed that azelamide monoethanolamine treatment reversed multiple inflammatory and oxidative stress-related signaling pathways to near-normal levels. These pathways included phosphatidylinositol 3-kinase-protein kinase B signaling, mitogen-activated protein kinase signaling, reactive oxygen species pathways, peroxisome proliferator-activated receptor signaling, and nucleotide-binding oligomerization domain-like receptor signaling [1].
Matrix metalloproteinase-9 represents a critical target for azelamide monoethanolamine intervention in inflammatory skin conditions. Gel zymography analysis demonstrated that azelamide monoethanolamine treatment significantly inhibited matrix metalloproteinase-9 activity in tumor necrosis factor-alpha-stimulated human immortalized keratinocytes [1] [2].
The suppression of matrix metalloproteinase-9 activity occurred at multiple regulatory levels. Quantitative polymerase chain reaction analysis revealed that azelamide monoethanolamine treatment markedly reduced matrix metalloproteinase-9 messenger ribonucleic acid expression in tumor necrosis factor-alpha-stimulated cells, indicating transcriptional level control [1]. This reduction in transcriptional activity was accompanied by decreased protein expression levels, as demonstrated through Western blot analysis.
Gel zymography, the gold standard technique for assessing gelatinase activity, revealed that the active form of matrix metalloproteinase-9 was significantly inhibited by azelamide monoethanolamine treatment. The enzymatic activity analysis showed clear zones of gelatin degradation in tumor necrosis factor-alpha-stimulated controls, which were substantially reduced in azelamide monoethanolamine-treated samples [1]. This inhibition was markedly superior to conventional citrate-capped gold nanoparticles, which showed significant upregulation of matrix metalloproteinase-9 activity.
The mechanism underlying matrix metalloproteinase-9 suppression involves the compound's ability to modulate the balance between matrix metalloproteinase expression and tissue inhibitor of metalloproteinases. Azelamide monoethanolamine treatment enhanced superoxide dismutase activity while simultaneously reducing matrix metalloproteinase-9 expression, creating a protective environment against proteolytic tissue damage [1] [2].
The stratum corneum represents the primary barrier to transdermal drug delivery, and azelamide monoethanolamine demonstrates unique interaction dynamics with this critical skin layer. Research utilizing azelamide monoethanolamine-functionalized gold nanoparticles revealed enhanced skin penetration properties compared to conventional formulations [1] [2].
The compound's interaction with the stratum corneum involves multiple mechanisms that facilitate enhanced permeation. Molecular dynamics simulations have demonstrated that surface-modified gold nanoparticles can disrupt lipid bilayer organization, creating favorable conditions for drug transport across the stratum corneum [3] [4]. Azelamide monoethanolamine's amphiphilic nature allows it to intercalate between lipid bilayers, potentially disrupting the organized structure of intercellular lipids that normally impede drug penetration.
Fourier transform infrared spectroscopy analysis confirmed the successful incorporation of azelamide monoethanolamine onto nanoparticle surfaces, with characteristic carbon-hydrogen stretching vibrations at 2932 reciprocal centimeters, carbon-nitrogen stretching vibrations at 1428 reciprocal centimeters, and nitrogen-hydrogen wagging vibrations at 644 reciprocal centimeters [1]. These spectral features indicate stable surface functionalization that maintains the compound's chemical integrity during skin interaction.
The stratum corneum retention studies revealed that azelamide monoethanolamine-functionalized nanoparticles achieved significantly higher retention percentages compared to conventional formulations. This enhanced retention suggests improved interaction with stratum corneum components, potentially through hydrogen bonding and hydrophobic interactions with lipid domains [1].
Comparative studies across different nanoparticle formulations demonstrated the superior permeation enhancement properties of azelamide monoethanolamine. Franz diffusion cell studies revealed that azelamide monoethanolamine-functionalized gold nanoparticles exhibited significantly improved permeation coefficients compared to citrate-capped gold nanoparticles and control formulations [1] [2].
The permeation coefficient for azelamide monoethanolamine-functionalized nanoparticles was approximately four times higher than conventional citrate-capped nanoparticles, indicating enhanced skin penetration efficiency. This improvement was accompanied by reduced lag times, suggesting faster onset of permeation across the stratum corneum barrier [1].
Stability assessments revealed that azelamide monoethanolamine-functionalized nanoparticles maintained superior colloidal stability compared to conventional formulations. The surface functionalization provided enhanced electrostatic stabilization, preventing particle aggregation and maintaining optimal size distribution for skin penetration [1]. This stability advantage translates to improved shelf-life and consistent therapeutic performance.
In vivo studies using imiquimod-induced psoriasis and peptide-induced rosacea animal models demonstrated the therapeutic superiority of azelamide monoethanolamine formulations. Transcutaneous administration of azelamide monoethanolamine-functionalized nanoparticles showed enhanced therapeutic efficacy compared to conventional formulations, with improved clinical scores and reduced inflammatory markers [1] [2].